Guaiacin

Beschreibung

Historical Perspectives on the Discovery and Initial Characterization of Guaiacin.

While specific details regarding the very first isolation and characterization of the compound explicitly named "this compound" are not extensively detailed in the provided search results, the historical context of related compounds from Guaiacum officinale is relevant. The wood of Guaiacum species, particularly Guaiacum officinale, has a long history of use, dating back to the early modern period, where it was known as lignum sanctum (holy wood) and lignum vitae (wood of life) oup.com. This historical use in traditional medicine suggests an early interest in the chemical constituents of these plants, which would later include the identification and characterization of specific compounds like this compound. The study of natural products and the isolation of bioactive molecules from plants have been significant trajectories in scientific research researchgate.net.

Classification of this compound within Natural Product Chemistry (e.g., Lignans).

This compound is classified as a lignan (B3055560) ontosight.ainih.gov. More specifically, it is described as an arylnaphthalene type lignan medchemexpress.com. Lignans (B1203133) are a class of natural products derived from the oxidative coupling of two phenylpropane units. This compound's structure, with its tetrahydronaphthalene core and phenylpropane-derived substituents, fits within this classification, particularly as a cyclolignan ontosight.ai.

Natural Occurrence and Distribution of this compound in Botanical Species.

This compound has been reported to occur in several botanical species. It has been isolated from the leaves of Guaiacum officinale . Additionally, this compound has been found in Machilus wangchiana (Lauraceae), where it is extracted from the bark medchemexpress.comdp.tech. It has also been reported in Cinnamomum philippinense (Lauraceae), isolated from the root nih.govthieme-connect.com. Other reported sources include Machilus thunbergii (Lauraceae), where it is found in the barks medchemexpress.com. The presence of this compound in different species within the Lauraceae family, such as Machilus and Cinnamomum, and also in Guaiacum officinale (Zygophyllaceae), indicates its distribution across different plant genera and families nih.govmedchemexpress.commedchemexpress.comthieme-connect.com.

Here is a table summarizing the reported botanical sources of this compound:

| Botanical Species | Family | Part of Plant |

| Guaiacum officinale | Zygophyllaceae | Leaves |

| Machilus wangchiana | Lauraceae | Bark |

| Cinnamomum philippinense | Lauraceae | Root |

| Machilus thunbergii | Lauraceae | Barks |

| Machilus yaoshansis | Lauraceae | Roots |

Overview of Current Research Trajectories and Academic Interest in this compound.

Current academic interest in this compound is evident in ongoing research exploring its potential biological activities and chemical properties. Studies have investigated its potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), suggesting a possible role in reducing inflammation . Research has also explored its potential antioxidant activity, which may help protect cells from oxidative stress .

More recent research includes computational analysis investigating this compound's potential as an inhibitor of Heat Shock Protein 90 Alpha (HSP90A) for applications such as skin cancer treatment researchgate.netresearchgate.net. Molecular docking studies have shown promising binding affinity and interactions with key residues in the ATP-binding pocket of HSP90A researchgate.net.

Furthermore, studies on lignans from Machilus thunbergii, including this compound, have evaluated their stimulatory activity on osteoblast differentiation . This indicates research into the potential effects of this compound on bone health.

The isolation and characterization of this compound from various plant sources continue to be a focus, often as part of broader studies on the chemical constituents and biological activities of plant extracts medchemexpress.comthieme-connect.com. This ongoing research highlights the sustained academic interest in understanding the full spectrum of this compound's properties and potential applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

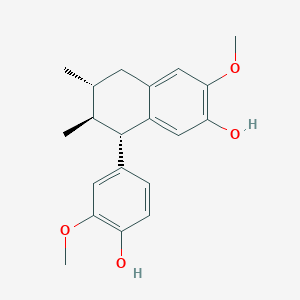

(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAAYUCUPIYQBR-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319141 | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36531-08-5 | |

| Record name | Guaiacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Advanced Purification Methodologies for Guaiacin

Optimized Extraction Techniques from Diverse Plant Biomass.

Guaiacin is present in different parts of plants, including leaves, seeds, bark, and wood resin, influencing the choice of extraction method and solvent. ontosight.aiinnerpath.com.auvulcanchem.comchemfaces.comafjbs.comresearchgate.net Traditional approaches often involve solvent extraction, a widely used method for isolating natural products based on their differential solubility in various solvents. vinanhatrang.comrroij.com

A range of organic solvents and solvent mixtures have been employed for the extraction of this compound or extracts containing it. These include methanol, ethanol, ethyl acetate, hexane, chloroform, dichloromethane, DMSO, acetone, and water. chemfaces.combiocrick.comresearchgate.netresearchgate.netmdpi.com The selection of solvent is critical and depends on the polarity of this compound and other compounds present in the plant material.

Modern extraction techniques aim to enhance efficiency, reduce extraction time, and improve the yield and quality of the extract. Ultrasonic-assisted extraction (UAE) is one such method that has been applied to plant materials containing this compound. For instance, UAE using a hydroacetonic solvent was employed for the extraction of Guaiacum officinale bark, resulting in a crude extract yield of 31.66% w/w. afjbs.com UAE is recognized for its speed and efficiency compared to conventional methods, potentially leading to higher yields and reduced solvent consumption. afjbs.comrroij.com Other advanced techniques like microwave-assisted extraction and supercritical fluid extraction are also utilized in natural product isolation to achieve more efficient extraction processes. rroij.com

Optimization of extraction parameters, such as temperature, pH, solvent concentration, liquid-to-solid ratio, and extraction time, is essential to maximize the recovery of this compound from the plant biomass. vinanhatrang.commdpi.com For example, studies on the extraction of phenolic compounds (which share some structural similarities with lignans (B1203133) like this compound) have shown that optimizing parameters like solvent type, concentration, temperature, and extraction duration significantly impacts the yield and efficiency of the process. mdpi.com

Data on extraction yields can vary depending on the plant part and the solvent used. For Guaiacum officinale, a study reported the following yields for methanolic extracts from different plant parts:

| Plant Part | Solvent | Yield (% w/w) |

| Seeds | Methanol | 7.23 |

| Leaves | Methanol | 4.87 |

| Twigs | Methanol | 3.64 |

This data illustrates the variability in this compound content and extractability across different plant tissues. researchgate.net

Chromatographic Strategies for Isolation and High-Purity Purification.

Following the initial extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of compounds present in the crude extract. ontosight.airroij.com Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.

Various chromatographic methods are commonly employed in natural product purification, including column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). rroij.com Column chromatography is often used in the initial stages for separating compounds based on polarity or other characteristics. ontosight.ai HPLC, particularly preparative HPLC, is a powerful technique for achieving high-purity isolation of target compounds. polypeptide.comchromatographyonline.com

Purification strategies often involve a combination of different chromatographic principles to effectively remove impurities. A typical approach might include a "capture" step to isolate the target compound from the bulk of the extract, followed by one or more "polishing" steps to achieve the desired high level of purity. polypeptide.comchromatographyonline.com Reversed-phase chromatography (RPC), which separates compounds based on hydrophobic interactions, is a widely used and powerful method for the purification of natural products. polypeptide.com Ion-exchange chromatography, separating compounds based on charge, is another valuable technique in purification schemes. polypeptide.com

Bioassay-guided fractionation, which involves separating an extract into fractions and testing each fraction for biological activity to guide further purification, has been successfully used in the isolation of lignans, including this compound, from plant sources like Machilus obovatifolia root. chemfaces.com The use of spectroscopic analysis, such as NMR and MS, is crucial in conjunction with chromatography for identifying and characterizing the isolated compound. ontosight.ai

While specific detailed data on the purity achieved for this compound using particular chromatographic sequences is not extensively available in the provided snippets, the general principles of chromatographic purification for natural products emphasize the use of complementary methods to remove closely related impurities and achieve high purity levels, often exceeding 95% or even 99.5% in optimized processes for other compounds. polypeptide.com

Structural Elucidation and Stereochemical Characterization of Guaiacin

Spectroscopic Techniques for Comprehensive Structural Delineation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in One- and Two-Dimensional Modes.

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds like Guaiacin. anu.edu.ausolubilityofthings.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial for determining the complete carbon-hydrogen framework and identifying the positions of substituents.

¹H NMR spectroscopy provides information on the types of protons present, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by splitting patterns and coupling constants). Analysis of the integration of signals allows for the determination of the relative number of protons in each environment.

¹³C NMR spectroscopy provides information on the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl, methylene, methine, and quaternary carbons.

Two-dimensional NMR techniques provide connectivity information that is essential for piecing together the structural fragments identified from 1D NMR. COSY (Correlation Spectroscopy) reveals correlations between coupled protons, helping to establish proton-proton connectivity through bonds. HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence) correlate protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and assembling larger structural units. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry and conformation. iiserkol.ac.in

Research findings on this compound have utilized these NMR techniques to assign signals to specific protons and carbons within the molecule, confirming the presence of characteristic functional groups such as methoxy (B1213986) and hydroxyl groups, as well as the aromatic and saturated rings within the lignan (B3055560) core. medchemexpress.comnih.govchem960.com

Mass Spectrometry (MS) Applications for Molecular Structure Determination.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its elemental composition and structural subunits. anu.edu.ausolubilityofthings.comtechnologynetworks.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are commonly used for natural products like this compound.

The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound, which can be used to determine its molecular formula, especially when combined with elemental analysis or HRMS data. ontosight.ainih.gov For this compound, the molecular formula C₂₀H₂₄O₄ and a molecular weight of approximately 328.4 g/mol have been determined by MS and other methods. ontosight.aimedchemexpress.comnih.govtci-chemical-trading.comfoodb.ca

Fragmentation patterns observed in the MS/MS (tandem mass spectrometry) or due to electron ionization (EI-MS) provide structural information by breaking the molecule into characteristic ions. Analyzing the masses of these fragment ions can help deduce the arrangement of atoms and the presence of specific substructures within the molecule. technologynetworks.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses.

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds. anu.edu.ausolubilityofthings.com Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), aromatic rings (C=C stretches), and C-O stretches, among others. For this compound, IR spectroscopy would be expected to show absorption bands corresponding to the hydroxyl and methoxy groups, as well as the aromatic rings. nih.govchem960.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. anu.edu.ausolubilityofthings.com The UV-Vis spectrum of this compound would show absorption maxima characteristic of its substituted aromatic rings, providing further evidence for the presence and nature of these structural features. nih.govchem960.com

X-ray Crystallography for Absolute Stereochemistry and Conformation.

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their bond lengths and angles. anu.edu.auiiserkol.ac.in Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry, assigning the R or S configuration to each stereocenter without the need for comparison to known standards. ox.ac.ukwikipedia.orglibretexts.org

If this compound can be obtained in crystalline form, X-ray diffraction analysis of a single crystal can confirm the structure determined by spectroscopic methods and unequivocally establish the absolute configuration at its chiral centers. nih.gov This provides the most reliable method for determining the spatial arrangement of atoms in the solid state.

Advanced Approaches to Stereochemical Assignment and Chirality.

Beyond routine spectroscopic methods, advanced approaches are often necessary to fully define the stereochemistry of complex molecules with multiple chiral centers. While X-ray crystallography provides absolute stereochemistry in the solid state, techniques like Electronic Circular Dichroism (ECD) spectroscopy can be used to determine absolute configuration in solution by analyzing the differential absorption of left and right circularly polarized light. wikipedia.org

Chemical derivatization can also be employed, where the chiral compound is reacted with a chiral auxiliary of known configuration. The resulting diastereomeric mixture can then be analyzed by NMR or chromatography, as diastereomers have different physical properties and can be distinguished. By determining the relative stereochemistry of the diastereomers, the absolute stereochemistry of the original compound can be inferred. ox.ac.ukwikipedia.org For this compound, such advanced approaches, potentially in conjunction with spectroscopic data, would be used to confirm and refine the stereochemical assignments. nih.govnih.gov

Utilization of Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation.

Hyphenated techniques combine separation methods with spectroscopic detection, offering enhanced capabilities for the analysis of complex mixtures and the confirmation of structural assignments. nih.govijpsjournal.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that couples the separation power of liquid chromatography with the detection and structural information provided by mass spectrometry. nih.govijpsjournal.comresearchgate.net

LC-MS allows for the separation of components in a crude extract or reaction mixture before they enter the mass spectrometer. This is particularly useful when isolating and characterizing natural products like this compound from plant sources, which often contain numerous related compounds. nih.gov By obtaining mass spectra of the separated components, researchers can determine their molecular weights and fragmentation patterns, aiding in the identification of known compounds and providing clues to the structures of new ones. technologynetworks.comnih.govijpsjournal.com LC-MS/MS can provide even more detailed fragmentation data for structural confirmation. nih.govresearchgate.net

While Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, it is typically applied to volatile or semi-volatile compounds. technologynetworks.comnih.govijpsjournal.comchemijournal.com Given the structure of this compound, LC-MS is likely a more suitable technique for its analysis in complex mixtures. tci-chemical-trading.comfoodb.ca The application of LC-MS in the study of this compound would facilitate the targeted isolation and structural confirmation of the compound from its natural source and potentially identify related lignans (B1203133). tci-chemical-trading.comfoodb.ca

Computational Chemistry in Supporting Structural Elucidation and Conformational Analysis.

Computational chemistry plays a significant role in supporting the structural elucidation and stereochemical characterization of complex organic molecules, including natural products like lignans such as this compound. These methods provide theoretical insights that complement experimental spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating electronic properties. By performing DFT calculations, researchers can determine the relative energies of different possible conformers of a molecule. This conformational analysis is crucial because the observed experimental NMR spectrum is a weighted average of the spectra of the populated conformers in solution nih.govjoaquinbarroso.comnih.govmdpi.comphyschemres.orgrsc.org. Identifying the low-energy conformers and their populations helps in accurately interpreting experimental NMR data.

Furthermore, computational methods, specifically those based on quantum mechanics like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT, can accurately predict NMR parameters such as 1H and 13C chemical shifts joaquinbarroso.comfrontiersin.orgchemaxon.com. These predicted chemical shifts for a proposed structure or set of conformers can be directly compared to the experimental NMR chemical shifts. A strong correlation between calculated and experimental values provides significant support for the correctness of the assigned structure and stereochemistry nih.govfrontiersin.orgcam.ac.ukmeilerlab.orgrsc.org. This is particularly valuable when dealing with molecules possessing multiple chiral centers or flexible regions, where traditional NMR techniques alone may not provide unambiguous structural assignments meilerlab.org.

Computational approaches can also assist in the assignment of experimental NMR signals to specific nuclei within the molecule, especially in cases of overlapping signals or complex spin systems joaquinbarroso.comfrontiersin.orgrsc.org. By calculating shielding tensors for individual atoms in different conformers, researchers can generate theoretical spectra that aid in the interpretation of the experimental data.

While computational chemistry is a powerful tool in modern structural elucidation workflows, its application to every compound is dependent on specific research efforts. Based on the available search results, detailed findings and data tables specifically detailing computational chemistry studies focused solely on the structural elucidation and conformational analysis of this compound were not readily found. However, the principles and techniques described above represent the standard approaches employed in the field to support the determination of structure and stereochemistry for molecules similar to this compound.

Chemical Synthesis and Rational Design of Guaiacin Analogues

Total Synthesis Pathways for Guaiacin and its Core Scaffold.

The total synthesis of natural products like this compound involves constructing the complete molecule from simpler, commercially available precursors through a series of controlled chemical reactions. While specific detailed total synthesis pathways for this compound itself are not extensively detailed in the immediate search results, the principles of total synthesis for complex natural products and related scaffolds provide context. Total synthesis often requires overcoming challenges related to the formation of complex ring systems, the introduction of functional groups, and the establishment of correct stereochemistry. rsc.org The core scaffold of this compound, a substituted tetrahydronaphthalene fused with a dihydrofuran ring (though the dihydrofuran is not explicitly mentioned in the PubChem entry, the lignan (B3055560) structure implies a connection between the phenylpropanoid units), is a key target in synthetic efforts. nih.gov Building such polycyclic systems often employs strategies like intramolecular cyclizations, coupling reactions, and functional group interconversions. rsc.orgnih.gov The synthesis of core scaffolds is a fundamental aspect of creating diverse libraries of analogues for further study. nih.govorganic-chemistry.org

Semi-Synthetic Strategies for this compound Derivatization.

Semi-synthetic strategies involve using a naturally occurring compound, such as this compound isolated from plant sources, as a starting material for chemical modification. This approach leverages the complex scaffold already provided by nature and focuses on introducing specific functional groups or making targeted alterations to the existing structure. researchgate.net Semi-synthesis is a common method in natural product chemistry to generate analogues with potentially improved properties, such as enhanced activity or modified pharmacokinetic profiles. researchgate.netbiorxiv.org For this compound, semi-synthetic derivatization could involve reactions targeting the hydroxyl groups, methoxy (B1213986) groups, or the alkene functionalities (if present in the isolated form or a precursor). Common derivatization reactions include acylation, alkylation, glycosylation, or oxidation/reduction reactions, depending on the desired structural changes. nih.gov This strategy allows for the exploration of the structure-activity relationship (SAR) by systematically modifying different parts of the this compound molecule. drugdesign.org

Regio- and Stereoselective Methodologies in this compound Analogue Synthesis.

The synthesis of this compound and its analogues often involves creating multiple stereocenters and achieving specific substitution patterns on the aromatic rings and the fused ring system. Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the control of the relative spatial arrangement of atoms) is paramount to obtaining the desired products with high purity and yield. ffame.orgrsc.orgnih.gov

Regioselective methodologies ensure that chemical reactions occur at specific positions on the this compound scaffold, avoiding the formation of unwanted constitutional isomers. For example, selective functionalization of one hydroxyl group over another in the presence of multiple hydroxyls requires careful control of reaction conditions or the use of protecting groups. nih.gov

Stereoselective methodologies are crucial for establishing the correct absolute and relative configurations of the stereocenters in this compound and its analogues. rsc.orgnih.govresearchgate.net This can be achieved through various methods, including asymmetric catalysis, the use of chiral auxiliaries, or by leveraging the inherent stereochemistry of chiral starting materials. mdpi.com For complex cyclic systems like this compound's core, stereoselective cyclization reactions are particularly important. researchgate.net The biological activity of chiral molecules is often highly dependent on their specific stereochemistry, making stereoselective synthesis a critical aspect of analogue development. nih.govmdpi.com

Rational Design Principles for Structurally Modified this compound Analogues.

Rational design involves using structural information and understanding of chemical principles to guide the design of new molecules with desired properties. drugdesign.orgmdpi.com For this compound analogues, rational design can be informed by studying the structure-activity relationships of known compounds, computational modeling, and insights into how the molecule might interact with biological targets. drugdesign.orgnih.gov

Key principles in the rational design of this compound analogues include:

Scaffold Hopping: Replacing the core this compound scaffold with a structurally different but functionally equivalent core to potentially improve properties or circumvent intellectual property issues. biosolveit.de

Bioisosteric Replacement: Substituting specific atoms or functional groups with others that have similar electronic or steric properties but differ chemically. biosolveit.de This can be used to modify metabolic stability, improve binding affinity, or alter pharmacokinetic properties.

Conformational Analysis: Understanding the preferred three-dimensional shapes (conformations) of this compound and its analogues is important for predicting how they might interact with binding sites. rsc.org

Computational Chemistry: Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can be used to predict binding affinities, study reaction mechanisms, and guide the design of new analogues. mdpi.compitt.edunih.gov

Building Block Approach: Designing analogues by assembling the molecule from pre-synthesized, functionalized building blocks allows for the rapid generation of diverse compound libraries. nih.gov

Rational design aims to create analogues with improved potency, selectivity, metabolic stability, or other desirable characteristics while minimizing undesirable traits. nih.gov

Biosynthesis and Metabolic Pathways of Guaiacin in Biological Systems

Proposed Biosynthetic Routes and Precursor Molecules for Lignan (B3055560) Formation.

The biosynthesis of lignans (B1203133) commences with the phenylpropanoid pathway, which converts phenylalanine into various cinnamic acid derivatives and ultimately into monolignols, primarily coniferyl alcohol. wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.gov This pathway involves a series of enzymatic steps, including deamination, hydroxylation, and methylation reactions.

The core structure of lignans is formed by the oxidative coupling of two phenylpropanoid monomers, most commonly coniferyl alcohol. wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.govnih.govfishersci.co.ukwikidata.orguni.lu This crucial coupling step is mediated by dirigent proteins (DIR) in conjunction with oxidative enzymes such as laccases or peroxidases. wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.govnih.govfishersci.co.ukwikidata.orguni.lu Dirigent proteins play a critical role in controlling the stereochemistry of the coupling, leading to the formation of specific lignan isomers, such as (+)-pinoresinol from two molecules of coniferyl alcohol. wikipedia.orgthegoodscentscompany.comnih.govnih.govfishersci.co.uk

Pinoresinol (B1678388) serves as a key intermediate in the biosynthesis of various lignan subclasses. wikipedia.orgthegoodscentscompany.comfishersci.co.uk In the general lignan pathway, pinoresinol undergoes sequential reduction catalyzed by pinoresinol/lariciresinol (B1674508) reductase (PLR) to yield lariciresinol and then secoisolariciresinol (B192356). wikipedia.orgthegoodscentscompany.comfishersci.co.uk Further enzymatic modifications, such as oxidation by secoisolariciresinol dehydrogenase (SIRD), can lead to the formation of other lignans like matairesinol. thegoodscentscompany.comfishersci.co.uk

Arylnaphthalene lignans, such as guaiacin, represent a distinct structural type among lignans. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comhznu.edu.cn While the initial steps involving the phenylpropanoid pathway and the oxidative coupling of monolignols are likely shared, the specific biosynthetic route leading to the formation of the arylnaphthalene core of this compound is not yet fully elucidated. It has been proposed that arylnaphthalene lignans may be derived from corresponding aryltetralin precursors through sequential dehydration steps. thegoodscentscompany.com Oxidative cyclizations are also recognized as important reactions in generating the complex structures of various natural products, including lignans, and may involve specific enzymes and radical intermediates in the formation of the arylnaphthalene scaffold. nih.govnih.govfishersci.co.ukscribd.com However, the precise enzymatic cascade and intermediates involved in the biosynthesis of this compound's unique naphthalene (B1677914) ring system from earlier lignan precursors require further investigation.

Identification and Characterization of Key Enzymes in this compound Biosynthesis.

The biosynthesis of lignans involves a suite of enzymes acting in concert. Enzymes of the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), caffeic acid O-methyltransferase (COMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), are essential for producing the monolignol precursors. wikipedia.orgwikipedia.orgwikipedia.orgmpg.de

Following the formation of monolignols, dirigent proteins (DIR) and oxidases catalyze the initial stereoselective coupling. wikipedia.orgfishersci.cathegoodscentscompany.comnih.govnih.govnih.govfishersci.co.ukwikidata.orguni.lu Pinoresinol/lariciresinol reductase (PLR) is a key enzyme responsible for the reduction of pinoresinol to lariciresinol and secoisolariciresinol in the biosynthesis of various lignan classes. wikipedia.orgthegoodscentscompany.comfishersci.co.uk Studies have implicated PLR enzymes in the biosynthesis of arylnaphthalene lignans in some plant species, suggesting a potential role in this pathway as well. thegoodscentscompany.comwikidata.orguni.lu Secoisolariciresinol dehydrogenase (SIRD) is another enzyme involved in downstream conversions of dibenzylbutane lignans. thegoodscentscompany.comfishersci.co.uk

While these enzymes are crucial for general lignan biosynthesis, the specific enzymes that catalyze the cyclization and subsequent modifications leading to the arylnaphthalene structure of this compound remain largely uncharacterized. Cytochrome P450 enzymes (CYPs) are known to be involved in various oxidative reactions in plant secondary metabolism, including the formation of methylenedioxy bridges and other structural tailoring in different lignan pathways. wikipedia.org It is plausible that specific CYP enzymes or other oxidative enzymes play a role in the formation of the naphthalene core of this compound, potentially through oxidative cyclization mechanisms. nih.govnih.govfishersci.co.ukscribd.com The identification and characterization of these specific enzymes are key areas for future research to fully understand this compound biosynthesis.

Regulatory Mechanisms Governing this compound Biosynthesis in Plants.

The biosynthesis of secondary metabolites in plants, including lignans, is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and enzymatic control. Regulatory mechanisms often involve transcription factors that bind to specific DNA sequences in the promoters of biosynthetic genes, thereby controlling their expression levels. MYB and NAC transcription factors have been implicated in the regulation of phenylpropanoid and lignan biosynthesis in various plant species. nih.govwikipedia.org

Phytohormones also play significant roles in modulating lignan production. For instance, abscisic acid (ABA) has been shown to enhance the transcription of PLR genes and influence lignan accumulation in some plants. guidetopharmacology.org Environmental factors and stress conditions can also trigger changes in the expression of genes involved in secondary metabolism, affecting lignan content and composition. nih.gov

While the general principles of lignan biosynthesis regulation are likely applicable to this compound, the specific regulatory networks and signaling pathways that govern this compound biosynthesis in its native plant sources, such as Guaiacum officinale and Machilus wangchiana, have not been extensively studied. Understanding these specific regulatory mechanisms could provide insights into how this compound production is controlled in these plants and potentially inform strategies for enhancing its yield.

Investigation of Metabolic Fluxes and Pathway Engineering Prospects.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through metabolic networks, providing a systems-level understanding of cellular metabolism. scribd.commpg.debelinal.plwikipedia.org By using isotopic tracers and analyzing the labeling patterns in downstream metabolites, MFA can reveal the activity of different pathways and identify potential bottlenecks or rate-limiting steps. scribd.comwikipedia.org MFA has been applied to study the metabolic fluxes in the phenylpropanoid and lignin (B12514952) biosynthesis pathways, offering valuable insights into their regulation and efficiency. fishersci.ca Applying MFA to this compound-producing plants could help in understanding the metabolic flow towards this compound and identifying key steps that control its production rate.

The knowledge gained from studying the biosynthetic pathway and its regulation opens up possibilities for pathway engineering to enhance the production of valuable natural products like this compound. Metabolic engineering strategies for lignans have involved manipulating the expression of key biosynthetic genes, such as up- or down-regulating PLR, or introducing genes from other pathways to produce novel lignans. fishersci.canih.govnih.govfishersci.co.ukwikidata.org For example, down-regulation of PLR has been shown to increase the accumulation of upstream intermediates like pinoresinol. fishersci.co.uk

Molecular Mechanisms of Action of Guaiacin

Protein-Ligand Interactions and Specific Molecular Target Engagement

Guaiacin has been shown to engage with specific protein targets, influencing their activity and downstream cellular processes.

Molecular docking studies have identified this compound as a promising natural inhibitor candidate for Heat Shock Protein 90 Alpha (HSP90A). These computational analyses suggest that this compound can bind to the ATP-binding pocket of HSP90A. The binding affinity demonstrated in these studies, such as a reported value of -7.40 kcal/mol, exceeds typical stability thresholds, indicating a favorable interaction biocrick.comgenecards.orgnih.gov.

Key interactions observed in docking simulations include hydrogen bonds with residues such as Asp93 and Lys58 within the HSP90A ATP-binding site genecards.orgnih.gov. Lys58 is particularly significant as it plays a central role in ATP binding and hydrolysis, essential for HSP90 chaperone function biocrick.com. Disruption of the interaction with Lys58 by this compound suggests a potential mechanism for inhibiting HSP90 activity biocrick.com. Further analysis indicates hydrophobic interactions with residues including Ala55, Gly108, Met98, Ser52, Val186, Leu107, and Phe138 genecards.org. These interactions highlight the multi-faceted binding dynamics of this compound within the HSP90A pocket.

The binding energy and specific interactions observed computationally provide a foundation for understanding how this compound may exert its effects by interfering with HSP90A's role in stabilizing client proteins.

Research indicates that this compound possesses the ability to inhibit the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This dual inhibition contributes to its anti-inflammatory properties biocrick.comchemfaces.comshlmai.netnih.gov. Studies have quantified the inhibitory effects of this compound on these enzymes. For instance, at a concentration of 100 ppm, this compound demonstrated 65% inhibition of COX-1 and 18% inhibition of COX-2 in in vitro assays nih.gov.

The modulation of COX isozyme activity by this compound suggests its interference with the synthesis of prostaglandins, lipid mediators that play crucial roles in inflammatory responses.

Here is a summary of this compound's inhibitory activity on COX enzymes:

| Enzyme | Inhibition at 100 ppm |

| COX-1 | 65% nih.gov |

| COX-2 | 18% nih.gov |

This compound has been shown to interact with cellular responses induced by Platelet-Activating Factor (PAF). Specifically, it exhibits potent in vitro activity in inhibiting the release of beta-glucuronidase in rat polymorphonuclear leukocytes (PMNs) stimulated by PAF chemfaces.commedchemexpress.commedchemexpress.com. The observed inhibition ranges from 42.5% to 75.6% at a concentration of 10-5 M chemfaces.commedchemexpress.com.

This inhibitory effect on PAF-induced beta-glucuronidase release suggests that this compound can modulate downstream events triggered by PAF, a potent phospholipid mediator involved in inflammation and allergic responses imrpress.comwikipedia.orgnih.govnih.gov. While the precise molecular target within the PAF signaling pathway is not explicitly defined by these findings, the observed inhibition indicates an interaction that impacts PAF-mediated cellular activation.

Modulation of Cyclooxygenase (COX) Isozymes (COX-1 and COX-2) Activity.

Modulation of Intracellular Signaling Cascades and Pathway Crosstalk

Beyond direct protein interactions, this compound also influences intracellular signaling pathways, contributing to its biological effects.

Studies have reported that this compound can activate the Wnt/β-Catenin signaling pathway chemfaces.com. This pathway is fundamental in various cellular processes, including cell differentiation, proliferation, and tissue development chemfaces.com. This compound has been shown to vigorously promote Wnt/β-Catenin signaling chemfaces.com.

Further research indicates that this compound can improve β-Catenin signaling by regulating the TRIM33/β-Catenin axis chemfaces.com. This suggests a mechanism by which this compound influences the stability or activity of β-Catenin, a key component of the Wnt pathway. The activation of this pathway by this compound has been linked to beneficial effects, such as improved survival of cochlear hair cells chemfaces.com.

While direct evidence of this compound's binding to adenosine (B11128) receptors is limited in the available literature, the broader context of purinergic signaling, which includes adenosine receptors, is relevant med-life.cnselleck.co.jpselleck.cn. Studies on the related nucleoside Guanosine (GUO) have demonstrated interactions with adenosine A1R and A2AR heteromers, influencing ligand binding and intracellular signaling nih.govmdpi.comresearchgate.netnih.govmdpi.com. These findings suggest that compounds within the purinergic system can modulate adenosine receptor-mediated effects, potentially through indirect mechanisms or interactions with receptor complexes nih.govmdpi.comnih.gov.

Although a direct modulatory effect of this compound on adenosine receptor signaling pathways has not been definitively established in the provided sources, its presence in compound libraries related to adenosine receptors nih.govmed-life.cn and its classification as a lignan (B3055560), a class of compounds with diverse biological activities, warrant further investigation into potential interactions within the complex purinergic signaling network.

Activation of Wnt/β-Catenin Signaling Pathway.

Receptor Binding Affinity and Ligand-Binding Pocket Analysis.

Molecular docking studies have been instrumental in predicting the binding affinity of this compound to various protein targets. A notable target investigated is Heat Shock Protein 90 Alpha (HSP90A), a chaperone protein crucial for stabilizing oncogenic proteins and thus a promising target for cancer therapy. researchgate.netpharmrep.org

Computational analysis using AutoDock Tools with the HSP90A crystal structure (PDB ID: 2VCJ) predicted a binding affinity of -7.40 kcal/mol for this compound. researchgate.netpharmrep.org This binding energy is considered promising and exceeds a stability threshold of -7.00 kcal/mol, suggesting this compound's potential as an HSP90A inhibitor. researchgate.netresearchgate.net Analysis of the molecular interactions revealed that this compound forms key hydrogen bonds with residues Asp93 and Lys58 within the ATP-binding pocket of HSP90A. researchgate.netpharmrep.org These residues are considered crucial for the function of HSP90. researchgate.net The binding pose of this compound in the ATP-binding pocket of HSP90A has been observed to overlap significantly with that of the native ligand, indicating it occupies a similar region within the pocket. researchgate.net

In addition to HSP90AA1 (HSP90A), this compound has also shown binding affinity to other targets in network pharmacology and molecular docking studies, including RELA (RELA Proto-Oncogene). innovareacademics.in

The binding affinities are typically represented as docking scores, where lower (more negative) values indicate stronger binding interactions and greater stability of the protein-ligand complex. researchgate.net

| Compound | Target | Binding Affinity (kcal/mol) | Key Interactions (Hydrogen Bonds) | Binding Pocket Location |

| This compound | HSP90A | -7.40 | Asp93, Lys58 | ATP-binding pocket |

| Native Ligand (HSP90A) | HSP90A | -8.99 | Gly97, Met98, Thr184, Leu107 | ATP-binding pocket |

| Chalcone | HSP90A | -5.99 | Thr184 | ATP-binding pocket |

| This compound | RELA | Not specified in source | Not specified in source | Not specified in source |

Note: Binding affinity values and specific interactions are based on computational docking studies.

Enzymatic Activity Modulation (Inhibition/Activation) at a Molecular Level.

Based on the predicted binding interactions, particularly within the ATP-binding pocket of HSP90A, this compound is suggested to act as an inhibitor of this enzyme. researchgate.netpharmrep.org By binding to the ATP-binding site, this compound is hypothesized to interfere with the normal function of HSP90A, which requires ATP hydrolysis to regulate the folding and stability of its client proteins. researchgate.net

While the research specifically highlighting this compound's direct modulation (inhibition/activation) of other enzymes at a detailed molecular level is less extensive in the provided sources, studies on related compounds and the targets this compound is predicted to bind to offer some insights. For instance, inhibition of HSP90 activity can impact numerous downstream signaling pathways involved in cell proliferation and survival due to its role in stabilizing oncogenic client proteins. researchgate.net

Studies investigating other natural compounds from sources like Guaiacum officinale have explored their inhibitory potential against enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammatory pathways. asianpubs.orgasianpubs.org While this compound was present in the extracts studied, the most potent inhibitory activity against these enzymes was attributed to other compounds like Wogonin. asianpubs.org

Further research is needed to experimentally validate the inhibitory effects of this compound on HSP90A and to explore its potential modulation of other enzymatic activities.

Insights into Cellular Uptake and Subcellular Localization.

Information specifically detailing the cellular uptake and subcellular localization of this compound is limited in the provided search results. However, some general insights can be inferred from studies on similar natural compounds and computational predictions.

Molecular docking studies assessing this compound for its drug-likeness properties have predicted favorable gastrointestinal absorption. researchgate.netpharmrep.orgresearchgate.net This suggests that if administered orally, this compound could potentially be absorbed into the bloodstream and distributed to various tissues.

The mechanism of cellular uptake for lignans (B1203133) like this compound can vary depending on the cell type and the specific compound's structure. Some compounds are transported across cell membranes via passive diffusion, while others may involve active transport mechanisms. Studies on the cellular uptake of other natural compounds, such as quercetin (B1663063) delivered via hyaluronic acid hydrogel, have shown time and receptor-dependent interactions with cells (e.g., CD44-dependent uptake). researchgate.net However, this is specific to quercetin and its delivery system and cannot be directly extrapolated to this compound.

The subcellular localization of a compound often correlates with its molecular targets. Given that this compound is predicted to bind to intracellular proteins like HSP90A, it would likely need to enter the cytoplasm and potentially the nucleus to exert its effects. researchgate.netpharmrep.org

Detailed experimental studies using techniques such as fluorescence microscopy or radiolabeled this compound would be necessary to definitively determine its cellular uptake pathways and subcellular localization.

In Vitro and in Silico Investigations into Guaiacin S Biological Activities

Anti-inflammatory Response Modulation Studies

Guaiacin has been studied for its ability to modulate inflammatory responses. biocrick.com Inflammation is a complex biological process involving various mediators and cell types.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines

Nitric oxide (NO) is a key signaling molecule involved in inflammation, and its overproduction can contribute to inflammatory diseases. Studies have investigated the effect of this compound on NO production, particularly in macrophage cell lines, which are crucial immune cells involved in the inflammatory response. Inhibition of NO production in lipopolysaccharide-activated murine monocyte-macrophage RAW264.7 cells has been observed for various compounds, including neolignans found in Myristica fragrans. researchgate.netdp.tech While the provided search results discuss the inhibition of NO production by other compounds in macrophage cell lines like RAW 264.7 and J774-A1, and the mechanisms involved frontiersin.orgdiva-portal.orgnih.gov, direct detailed findings specifically on this compound's effect on NO production in these cell lines were not explicitly found in the provided snippets. However, this compound is reported to inhibit COX-1 and COX-2, which are enzymes involved in inflammatory pathways .

Modulation of Inflammatory Mediators and Cytokines

Inflammatory mediators and cytokines are signaling molecules that regulate the inflammatory cascade. Modulating their activity or production can influence the severity and duration of inflammation. Pro-inflammatory cytokines include IL-1, IL-6, and TNF-α, while anti-inflammatory mediators include IL-10. frontiersin.orgthermofisher.comnih.govmdpi.com Research on other compounds has shown modulation of cytokine release in cell-based models. mdpi.com While this compound is noted for its anti-inflammatory activity biocrick.com, specific detailed research findings on how this compound modulates particular inflammatory mediators and cytokines were not extensively detailed in the provided search results.

Antioxidant Activity and Free Radical Scavenging Capabilities

This compound is believed to exhibit antioxidant activity, which involves neutralizing free radicals and protecting cells from oxidative stress. Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them. frontiersin.orgnih.govnih.gov

Quantitative Assessment of Radical Scavenging Capacity (e.g., ABTS, DPPH assays)

Antioxidant capacity is often quantitatively assessed using assays such as the ABTS and DPPH radical scavenging assays. These assays measure the ability of a compound to neutralize colored free radicals. wikipedia.orgwikipedia.orgtranscriptionfactor.orgsci-hub.seuminho.ptrsc.orgredalyc.org Studies on extracts containing this compound, such as those from Guaiacum officinale, have utilized the DPPH assay to investigate free radical scavenging activity. The ethanolic twig extracts of Guaiacum officinale showed significant free radical scavenging activity with an IC50 of 0.45 ± 0.0188 mg/ml in a DPPH assay. researchgate.net

Mechanisms of Oxidative Stress Mitigation at the Cellular Level

Antioxidants can mitigate oxidative stress through various mechanisms at the cellular level, including scavenging free radicals, inhibiting pro-oxidant enzymes, and upregulating antioxidant defense systems. nih.govmdpi.com The antioxidant role of compounds like this compound, which are often phenolic, involves donating electrons or hydrogen radicals to stabilize free radicals. researchgate.netnih.gov This can prevent damage to cellular components like lipids, DNA, and proteins. frontiersin.orgnih.gov While the general mechanisms of oxidative stress mitigation by antioxidants are described frontiersin.orgnih.govnih.govmdpi.com, specific detailed mechanisms by which this compound exerts its antioxidant effects at the cellular level were not explicitly provided in the search results.

Antimicrobial Activity against Microbial Strains

Investigations have also explored the potential of this compound to exhibit antimicrobial activity against various microbial strains. Studies on plant extracts containing compounds like this compound have demonstrated activity against clinically important pathogenic microbial strains, including both Gram-negative and Gram-positive bacteria, as well as fungi. scielo.brresearchgate.netmdpi.com For instance, Psidium guajava leaf extracts showed varying degrees of activity against a range of bacterial and fungal strains. scielo.brresearchgate.net While the search results indicate that this compound has been evaluated for antimicrobial properties using methods like the disc diffusion assay against bacterial strains , specific detailed data on the minimum inhibitory concentrations (MIC) or zones of inhibition for this compound against particular microbial strains were not found in the provided snippets.

Cell Fate Modulation and Cellular Responses in Specific Cell Lines. this compound has demonstrated effects on cell fate modulation and cellular responses in specific experimental models. In HEI-OC1 cells (mouse cochlear hair cells), this compound was shown to increase cell viability, including in the presence of cisplatin, a known ototoxic agent.researchgate.netThis protective effect on cell survival in HEI-OC1 cells may be mediated, at least in part, by the activation of Wnt/β-Catenin signaling through the regulation of the TRIM33/β-Catenin axis.researchgate.netBeyond neuronal and auditory cells, (+)-Guaiacin has exhibited potent in vitro activities against the release of β-glucuronidase in rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF).chemfaces.commedchemexpress.comacs.orgThis inhibition of β-glucuronidase release, an enzyme involved in inflammatory processes, suggests an impact on the cellular responses of immune cells.chemfaces.commedchemexpress.comacs.orgFurthermore, in silico molecular docking analysis has explored this compound's potential as an inhibitor of Heat Shock Protein 90 Alpha (HSP90A), a target for cancer therapy.researchgate.netThis computational study suggested a promising binding affinity for this compound to HSP90A, with predicted interactions involving hydrogen bonds to amino acid residues Asp93 and Lys58, indicating a potential mechanism for modulating cancer cell fate by inhibiting this protein.researchgate.net

Effects on Cell Viability and Proliferation in Experimental Models. Research has investigated the effects of this compound on cell viability and proliferation in various experimental models. As mentioned, this compound increased the viability of HEI-OC1 cells, even when challenged with cisplatin.researchgate.netWhile direct IC50 values for this compound's effect on cancer cell proliferation were not prominently featured for this compound alone in the provided snippets, studies on extracts containing this compound offer some context. For instance, a Guaiacum officinale bark extract, which contains compounds like this compound, was evaluated for its effect on SH-SY5Y neuroblastoma cells using the MTT cell viability assay.afjbs.comThis extract showed an IC50 value of 172.81 µg/mL against SH-SY5Y cells.afjbs.comFor comparative purposes, other studies discussed in the search results on different compounds demonstrate the methodologies and typical findings in cell viability and proliferation assays. For example, Isophilippinolide A showed cytotoxicity against NCI-H460 cells with an IC50 of 3.1 μg/ml and induced apoptosis-related sub-G1 phase accumulation in A375.S2 melanoma cells.researchgate.netLicarin A inhibited the proliferation of non-small cell lung cancer cell lines with IC50 values around 20 µM.biocrick.comMachilin A was reported to inhibit the proliferation of blood lymphocytes and human leukemia HL-60 cells.nih.gov

Below is a table summarizing some of the quantitative data points related to cell responses mentioned in the search results, including those for extracts containing this compound and other comparative compounds:

| Compound/Extract | Cell Line/Model | Effect | Concentration/IC50 | Citation |

| (+)-Guaiacin | Rat polymorphonuclear leukocytes (PMNs) | Inhibition of β-glucuronidase release (PAF-induced) | 42.5-75.6% inhibition at 10-5 M | chemfaces.commedchemexpress.comacs.org |

| This compound | HEI-OC1 cells (mouse cochlear hair cells) | Increased cell viability (with/without cisplatin) | Not specified quantitatively | researchgate.net |

| Guaiacum officinale bark extract | SH-SY5Y neuroblastoma cells | Decreased cell viability | IC50 = 172.81 µg/mL | afjbs.com |

| Isophilippinolide A | NCI-H460 cell line | Cytotoxicity | IC50 = 3.1 μg/ml | researchgate.net |

| Isophilippinolide A | A375.S2 melanoma cells | Sub-G1 phase accumulation (apoptosis) | Dose-dependent | researchgate.net |

| (+)-Licarin A | Non-small cell lung cancer cell lines (A549, etc.) | Inhibition of proliferation | Minimum IC50 ~ 20 µM | biocrick.com |

| Machilin A | Blood lymphocytes, Human leukemia HL-60 cells | Inhibition of proliferation | Not specified quantitatively | nih.gov |

Structure Activity Relationship Sar Studies of Guaiacin and Its Derivatives

Correlation of Specific Structural Motifs with Biological Activity Profiles.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its constituent atoms and functional groups, which form specific structural motifs. For lignans (B1203133) like guaiacin, the core cyclolignan structure, derived from the oxidative coupling of phenolic compounds, represents a key structural motif. researchgate.net Variations in the substitution patterns on the aromatic rings and the configuration of the fused ring system can significantly influence how the molecule interacts with biological targets. researchgate.net

Research into this compound and related lignans suggests that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings are important for their bioactivity. nih.govontosight.ai For instance, computational studies on this compound as a potential HSP90A inhibitor highlighted the importance of hydrogen bonds formed with specific amino acid residues in the target protein's binding pocket, such as Asp93 and Lys58. researchgate.netpharmrep.org These interactions are mediated by functional groups present on the this compound structure. The binding affinity of this compound to HSP90A was reported as -7.40 kcal/mol in one study, indicating a promising interaction for a natural compound. researchgate.netpharmrep.org This suggests that the structural motifs enabling these hydrogen bonds are critical for this particular activity.

Analysis of the Impact of Functional Group Modifications on Potency and Selectivity.

Modifications to the functional groups on the this compound scaffold can lead to significant changes in its biological potency and selectivity. scribd.com The hydroxyl and methoxy groups are primary candidates for modification due to their polarity and potential for hydrogen bonding or other interactions. ontosight.ai

Computational studies, such as molecular docking, can predict the impact of functional group modifications on binding affinity to a target protein. researchgate.netpharmrep.orgacs.org The study on HSP90A inhibition by this compound, for instance, provides a basis for understanding how the existing functional groups contribute to binding. researchgate.netpharmrep.org Future research involving the synthesis and biological evaluation of this compound derivatives with targeted functional group modifications would provide concrete data on their impact on potency and selectivity against various targets, such as COX enzymes or PAF receptors, where this compound has shown activity. medchemexpress.com

Influence of Stereochemistry on Ligand-Target Recognition and Biological Outcome.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in ligand-target recognition and the resulting biological outcome. nih.govresearchgate.net Many biological targets, such as proteins and receptors, are chiral and can distinguish between different stereoisomers of a ligand. nih.govresearchgate.net this compound itself is a chiral molecule, with (+)-guaiacin having a defined (6R,7S,8S) configuration. nih.govontosight.aitci-chemical-trading.com

The specific stereochemistry of this compound is crucial for its interaction with biological macromolecules. The precise spatial arrangement of the hydroxyl and methoxy groups, as well as the methyl substituents and the fused ring system, determines how well the molecule fits into the binding site of a target protein and the types of interactions that can occur. nih.govresearchgate.net

Studies on other chiral compounds have demonstrated that different stereoisomers can exhibit vastly different biological activities, including differences in potency, selectivity, metabolism, and even mechanism of action. nih.govnih.gov For example, in the context of ligand-receptor interactions, the stereochemistry of a ligand can dictate its binding mode and the subsequent conformational changes induced in the receptor, leading to distinct biological responses. nih.gov

While detailed comparative studies on the biological activities of different stereoisomers of this compound were not prominently featured in the search results, the fact that (+)-guaiacin is the naturally occurring and studied form implies that this specific stereochemistry is associated with the observed biological activities, such as the inhibition of β-glucuronidase release induced by platelet-activating factor (PAF). medchemexpress.comcaltagmedsystems.co.uk Further research comparing the activity of synthetic stereoisomers of this compound would be essential to fully understand the influence of stereochemistry on its biological profile and ligand-target recognition. nih.govnih.gov

Computational and Theoretical Chemistry Applications in Guaiacin Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand (such as guaiacin) to a receptor protein. This helps in understanding the potential biological targets of a compound and the nature of the interactions involved.

Studies have utilized molecular docking to investigate this compound's potential as an inhibitor for various protein targets. For instance, molecular docking analysis has been performed to evaluate this compound as a potential inhibitor of Heat Shock Protein 90 Alpha (HSP90A), a target relevant in cancer therapy. researchgate.netpharmrep.org Using AutoDock Tools with the HSP90A crystal structure (PDB ID: 2VCJ), this compound demonstrated a promising binding affinity of -7.40 kcal/mol. researchgate.netpharmrep.org This binding involves key hydrogen bonds with residues Asp93 and Lys58, which are crucial residues in the ATP-binding pocket of HSP90. researchgate.netpharmrep.orgresearchgate.net The binding energy of -7.40 kcal/mol for this compound is reported to exceed a stability threshold of -7.00 kcal/mol, supporting its potential as a natural HSP90 inhibitor. researchgate.netpharmrep.orgresearchgate.net The predicted binding pose of this compound showed significant overlap with that of the native ligand in the HSP90A binding pocket. researchgate.net

Molecular docking studies have also explored nutmeg constituents, including this compound, as potential anti-skin cancer agents targeting dihydroorotate (B8406146) dehydrogenase (DHODH). uns.ac.id In one study, this compound showed a docking score of -8.1 kcal/mol with DHODH, exhibiting interactions with residues Tyr356, Ala96, and Ala95. uns.ac.id While other nutmeg constituents like macelignan (B1675868) showed even lower (more favorable) docking scores with DHODH, this compound's interaction profile contributes to the understanding of the potential multi-component activity of nutmeg extracts. uns.ac.id

These docking studies provide valuable insights into the likely binding modes and affinities of this compound with target proteins, guiding the selection of compounds for further investigation.

Here is a summary of some molecular docking findings for this compound:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| HSP90A | -7.40 | Asp93, Lys58 | researchgate.netpharmrep.org |

| DHODH | -8.1 | Tyr356, Ala96, Ala95 | uns.ac.id |

Molecular Dynamics Simulations for Dynamic Behavior of this compound and its Complexes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the flexibility of molecules and the stability of ligand-protein complexes. Unlike static docking, MD simulations account for the dynamic nature of both the ligand and the protein, offering a more realistic picture of their interactions.

MD simulations can also inform the role of water in binding interactions and are used in binding free-energy calculations to estimate the strength of ligand-protein binding. researchgate.net While the search results specifically mentioning MD simulations of this compound were limited, the context of its study as an HSP90 inhibitor implies that MD simulations would be a logical next step after docking to validate and further characterize the predicted binding poses and complex stability. MD simulations are a standard tool for investigating the dynamics of protein-bound ligands and can reveal insights not apparent from static structures. nih.govvietnamjournal.ru

De Novo Design and Virtual Screening of this compound-Inspired Compounds

De novo design and virtual screening are computational methods used to discover new potential drug candidates. Virtual screening involves computationally sifting through large libraries of compounds to identify those likely to bind to a target protein. researchgate.netnih.gov De novo design, on the other hand, involves designing new molecular structures from scratch based on the characteristics of a binding site or the desired properties. researchgate.netmdpi.combiorxiv.orgnih.govarxiv.org

Although the search results did not provide specific instances of de novo design or virtual screening efforts focused on generating or identifying this compound-inspired compounds, these methods are relevant to the broader field of discovering novel molecules with desired biological activities based on known active scaffolds like this compound. De novo design can be used to create new protein structures that bind small molecules with high affinity and specificity. researchgate.net Virtual screening can identify potential binders from existing libraries based on docking scores or pharmacophore models. researchgate.netnih.gov These approaches could potentially be applied in the future to design or find novel compounds that mimic or improve upon the activity of this compound.

Future Research Directions and Unaddressed Challenges in Guaiacin Studies

Exploration of Undiscovered Biosynthetic Pathways and Enzymes.

The biosynthesis of lignans (B1203133) like guaiacin in plants is a complex process involving a series of enzymatic reactions. While general pathways for lignan (B3055560) formation from monolignols are known, the specific enzymes and genetic regulation involved in this compound biosynthesis within Guaiacum species are not fully elucidated. Future research needs to delve into the specific enzymatic machinery responsible for the stereoselective coupling of coniferyl alcohol units and subsequent modifications that lead to this compound. Identifying and characterizing these enzymes, potentially through transcriptomic and proteomic studies of Guaiacum plant tissues, could pave the way for biotechnological production of this compound and its analogs. Challenges include the potential for cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, requiring innovative approaches like ribosome engineering or epigenetic remodeling to activate them mdpi.com. Understanding these pathways could also inform efforts to engineer other organisms for this compound production, offering a sustainable alternative to extraction from potentially slow-growing or protected plant species. Research into fungal endophytes, known for producing diverse secondary metabolites and enzymes, could also offer insights into novel biosynthetic routes or enzymes relevant to this compound production mdpi.com.

Identification of Novel Molecular Targets and Complex Biological Mechanisms.

While some studies have begun to explore the biological activities of this compound, a comprehensive understanding of its molecular targets and the intricate biological mechanisms underlying its effects is still lacking. For instance, computational studies have suggested this compound as a potential inhibitor of HSP90A, interacting with key residues in the ATP-binding pocket researchgate.net. However, these are often initial findings requiring experimental validation through techniques such as target engagement assays, pull-down experiments, and cellular thermal shift assays. Furthermore, this compound's potential interactions with other proteins, enzymes, or signaling pathways need to be systematically investigated. The complexity of biological systems, including potential off-target effects and the involvement of multiple pathways, presents a significant challenge in fully deciphering this compound's mechanism of action. Future research should employ a combination of in vitro and in vivo studies, potentially utilizing gene knockdown or knockout techniques and advanced microscopy, to precisely map the molecular events influenced by this compound. Understanding how this compound interacts within complex cellular networks is crucial for determining its therapeutic potential and identifying potential side effects. The study of molecular targets and biological mechanisms is a critical area in drug discovery, particularly for natural products, and requires a deep understanding of molecular interactions mdpi.comnih.gov.

Advancements in Analytical Techniques for this compound Detection and Quantification in Complex Matrices.

Accurate and sensitive detection and quantification of this compound in various complex matrices, such as plant extracts, biological fluids, and formulated products, remain a critical challenge. The presence of structurally similar compounds (e.g., epithis compound, dihydroguaiaretic acid) and other matrix components can interfere with analysis researchgate.netuns.ac.id. While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used, their application to complex natural product mixtures often requires extensive sample preparation and method optimization to achieve sufficient selectivity and sensitivity researchgate.nettechnologynetworks.com. Future research should focus on developing more advanced analytical methodologies, including hyphenated techniques, microfluidics, and potentially biosensors, for rapid, specific, and highly sensitive this compound analysis with minimal sample preparation. Innovations in mass spectrometry, such as high-resolution DART-MS coupled with chemometric tools, show promise for analyzing complex natural matrices jeolusa.comazom.com. Improving analytical techniques is essential for pharmacokinetic studies, quality control of this compound-containing products, and monitoring its fate in biological systems.

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research.

Integrated omics technologies offer a powerful approach to gain a holistic understanding of the biological effects of this compound. While individual omics approaches like transcriptomics, proteomics, and metabolomics provide valuable data on gene expression, protein profiles, and metabolite changes, respectively, integrating these datasets can reveal more comprehensive insights into the cellular and molecular responses to this compound treatment humanspecificresearch.orgresearchgate.networldscholarsreview.orgnih.govfrontiersin.org. Future research should leverage multi-omics strategies to explore how this compound influences various biological pathways simultaneously. For example, metabolomics could help identify metabolic pathways affected by this compound, while proteomics could reveal changes in protein expression and modification that are downstream of its initial molecular interactions. Challenges lie in the computational and statistical methods required to integrate and interpret large, complex omics datasets researchgate.net. Applying these technologies can lead to the identification of biomarkers of this compound activity, a deeper understanding of its mechanisms, and the discovery of previously unappreciated biological effects.

Expansion of the Chemical Space of this compound Derivatives for Mechanistic Probes.

Exploring the chemical space around the this compound scaffold is crucial for developing mechanistic probes and potentially identifying compounds with improved potency, selectivity, or novel biological activities. This involves the synthesis of this compound derivatives with targeted structural modifications. These derivatives can serve as valuable tools to probe the specific requirements for activity at identified molecular targets and to dissect complex biological pathways. Challenges include the synthesis of diverse this compound analogs, particularly those with modifications that are difficult to achieve through traditional chemical synthesis. Future research should focus on developing efficient synthetic routes to access a wide range of this compound derivatives, potentially employing biocatalytic or chemoenzymatic approaches nih.gov. Expanding the chemical space allows for structure-activity relationship (SAR) studies, which are essential for optimizing the properties of lead compounds and developing highly specific tools for biological research mdpi.combiosolveit.de. The development of well-characterized chemical probes is a significant discovery effort in itself nih.govnih.gov.

Refinement and Innovation in Computational Chemistry Methodologies for this compound Modeling.